N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide)
Brand Name: Vulcanchem
CAS No.: 73067-75-1
VCID: VC17026176
InChI: InChI=1S/C35H70N4O3/c1-5-7-9-11-13-15-17-19-21-27-33(40)36-29-24-23-26-32(35(42)37-30-25-31-39(3)4)38-34(41)28-22-20-18-16-14-12-10-8-6-2/h32H,5-31H2,1-4H3,(H,36,40)(H,37,42)(H,38,41)
SMILES:
Molecular Formula: C35H70N4O3
Molecular Weight: 595.0 g/mol

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide)

CAS No.: 73067-75-1

Cat. No.: VC17026176

Molecular Formula: C35H70N4O3

Molecular Weight: 595.0 g/mol

* For research use only. Not for human or veterinary use.

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) - 73067-75-1

Specification

CAS No. 73067-75-1
Molecular Formula C35H70N4O3
Molecular Weight 595.0 g/mol
IUPAC Name N-[6-[3-(dimethylamino)propylamino]-5-(dodecanoylamino)-6-oxohexyl]dodecanamide
Standard InChI InChI=1S/C35H70N4O3/c1-5-7-9-11-13-15-17-19-21-27-33(40)36-29-24-23-26-32(35(42)37-30-25-31-39(3)4)38-34(41)28-22-20-18-16-14-12-10-8-6-2/h32H,5-31H2,1-4H3,(H,36,40)(H,37,42)(H,38,41)
Standard InChI Key JMWRFLHXLKLCIX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCC

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a pentane-1,5-diyl core (C₅H₁₀) flanked by two dodecanamide groups (C₁₂H₂₃NO) and a 3-(dimethylamino)propylcarbamoyl moiety (C₆H₁₃N₂O). The IUPAC name—N-[6-[3-(dimethylamino)propylamino]-5-(dodecanoylamino)-6-oxohexyl]dodecanamide—reflects its branched topology, where the central carbon chain is substituted with amide and tertiary amine functionalities.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.73067-75-1
Molecular FormulaC₃₅H₇₀N₄O₃
Molecular Weight595.0 g/mol
IUPAC NameN-[6-[3-(dimethylamino)propylamino]-5-(dodecanoylamino)-6-oxohexyl]dodecanamide
SMILESCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCC

Spectroscopic and Stereochemical Considerations

While experimental spectral data (e.g., NMR, IR) are unavailable for this compound, its SMILES string implies a flexible aliphatic backbone with rotational freedom around single bonds. The presence of two dodecanamide chains introduces significant hydrophobicity, whereas the dimethylamino group confers mild polarity, creating an amphiphilic profile.

Synthesis and Preparation

Reaction Pathway

The synthesis likely involves sequential amide bond formation. A proposed route begins with the reaction of pentane-1,5-diamine with dodecanoyl chloride to form bis-dodecanamide intermediates. Subsequent coupling with 3-(dimethylamino)propyl isocyanate or a carbodiimide-activated derivative introduces the tertiary amine group. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are standard for activating carboxylates, facilitating nucleophilic attack by amines to form stable amides.

Purification and Yield Optimization

Given the compound’s high molecular weight (595.0 g/mol), purification via column chromatography or recrystallization from nonpolar solvents (e.g., hexane/ethyl acetate mixtures) would be necessary. Yield optimization would depend on stoichiometric control to prevent side reactions, such as over-alkylation or hydrolysis of the carbamoyl group.

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s amphiphilic nature suggests limited water solubility, with preferential solubility in organic solvents like chloroform or dimethyl sulfoxide (DMSO). Calculated logP values (using tools like XLogP3) estimate a high octanol-water partition coefficient (~8–10), consistent with its long alkyl chains.

Table 2: Hypothetical Physicochemical Data

PropertyEstimated ValueBasis
Melting Point90–110°CAnalogous amides
logP9.2Computational prediction
Solubility in Water<1 mg/LStructural analogy

Stability and Degradation

Research Findings and Comparative Analysis

Comparative Study with Hexadecanamide Analog

A structural analog, N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bishexadecan-1-amide (PubChem CID 44151099), shares the same core but features C₁₆ alkyl chains. With a molecular weight of 707.2 g/mol, it demonstrates higher hydrophobicity (logP ~12) and a melting point range of 105–120°C . This suggests that chain length modulates phase behavior and solubility, critical for application-specific tuning .

Table 3: Comparative Properties of Dodecanamide and Hexadecanamide Derivatives

PropertyDodecanamide DerivativeHexadecanamide Derivative
Molecular Weight595.0 g/mol707.2 g/mol
Chain LengthC₁₂C₁₆
Estimated logP9.212.1
Potential ApplicationSurfactants, drug deliveryLubricants, coatings

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